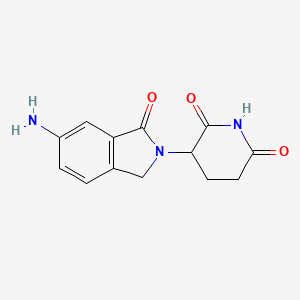

3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

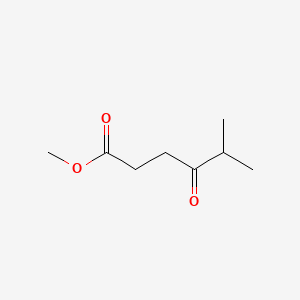

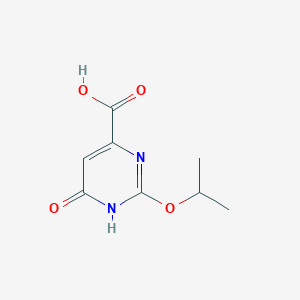

“3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione” is a lenalidomide analog . It has a molecular weight of 259.26 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H13N3O3/c14-8-2-1-7-6-16 (13 (19)9 (7)5-8)10-3-4-11 (17)15-12 (10)18/h1-2,5,10H,3-4,6,14H2, (H,15,17,18) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has a molecular weight of 259.26 .Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity

Researchers have investigated the anti-mycobacterial properties of compounds related to 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione. A study by Rani et al. (2019) synthesized a series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, which showed promising anti-mycobacterial activities. The compound with a butyl chain and piperidine as the secondary amine component on the isoindoline ring demonstrated significant potency and non-cytotoxicity, with a minimum inhibitory concentration (MIC99) of 6.25 μg/mL against Mycobacterium tuberculosis (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, including compounds like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione. These compounds exhibited characteristics typical of pH probes and demonstrated the potential for fluorescence quenching through the photoinduced electron transfer (PET) process (Gan, Chen, Chang, & Tian, 2003).

Tyrosinase Inhibition and Crystal Structure Analysis

Then et al. (2018) synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated their antioxidant and antityrosinase properties. One of the derivatives showed higher tyrosinase inhibitory activity than the control compound, arbutin. The study included crystal structure analysis and molecular docking studies to understand the inhibitory mechanism (Then, Kwong, Quah, Kumar, Chia, Wong, Chandraju, Karthick, Win, Sulaiman, Hashim, & Ooi, 2018).

Detection of Formaldehyde

Dong et al. (2016) developed a rapid and facile fluorimetric method for detecting formaldehyde using 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NPz). This method showed a significant advantage in terms of time consumption compared to other reagents and was applied in creating fluorescent test papers for qualitative detection of formaldehyde (Dong, Xuezhen, Tang, & Lin, 2016).

Aromatase Inhibition

Hartmann and Batzl (1986) focused on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. Their study found several compounds with strong inhibition of human placental aromatase, suggesting potential applications in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is the cereblon protein (CRBN) . CRBN is a substrate receptor for the CRL4 ubiquitin ligase complex .

Mode of Action

This compound interacts with its target, CRBN, by binding to it . This binding leads to the recruitment of CRBN, which is a crucial step in the process of targeted protein degradation .

Biochemical Pathways

The binding of this compound to CRBN affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . The recruitment of CRBN leads to the ubiquitination and subsequent degradation of specific target proteins .

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in targeted protein degradation . By recruiting CRBN and promoting the degradation of specific proteins, this compound can influence various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, the pH of the environment, and the temperature . .

Biochemische Analyse

Biochemical Properties

It is known to be a lenalidomide analog, which suggests that it may interact with similar enzymes, proteins, and other biomolecules .

Molecular Mechanism

As a lenalidomide analog, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(5-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGNQECGHYBSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191732-74-8 |

Source

|

| Record name | 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)

![N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2704052.png)